molecular formula C15H23BN2O5S B1428707 4-(5-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-3-YLSULFONYL)MORPHOLINE CAS No. 1093819-54-5

4-(5-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-3-YLSULFONYL)MORPHOLINE

Cat. No. B1428707
M. Wt: 354.2 g/mol
InChI Key: DJZHQGHRODEJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a pyridine ring, a morpholine ring, and a tetramethyl-1,3,2-dioxaborolane group . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. Morpholine is an organic chemical compound having the chemical formula O(CH2CH2)2NH. Tetramethyl-1,3,2-dioxaborolane is a boronic ester and is used in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the appropriate pyridine and morpholine derivatives . The tetramethyl-1,3,2-dioxaborolane group could potentially be introduced via a borylation reaction .


Chemical Reactions Analysis

The tetramethyl-1,3,2-dioxaborolane group in the compound can participate in various chemical reactions, such as borylation and hydroboration .

Scientific Research Applications

Synthesis and Structural Analysis

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, which share structural features with 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylsulfonyl)morpholine, are synthesized and their structures confirmed by various spectroscopic techniques and X-ray diffraction. These compounds undergo crystallographic and conformational analyses, and their molecular structures are also optimized and confirmed using density functional theory (DFT), proving the consistency with crystal structures (Huang et al., 2021).

Molecular Structure and Electrostastic Potential

  • In another study, these compounds' molecular electrostatic potential and frontier molecular orbitals are investigated using DFT, shedding light on some of their physicochemical properties (Huang et al., 2021).

Application in Organic Liquid Electrolyte-Based Fluoride Shuttle Batteries

  • Boron-based anion acceptors (AAs) that include structures like 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylsulfonyl)morpholine have been utilized to dissociate MF salt (CsF) in fluoride shuttle batteries (FSBs). These compounds, including 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, contribute to enhanced performance in FSBs due to their role in imparting high fluoride ion conductivity and CsF solubility (Kucuk & Abe, 2020).

Coordination Polymer Formation

  • The compound is used in the synthesis of an extended dipyridyl ligand, which is then utilized to form a two-dimensional coordination polymer with cobalt ions. This polymer has a square lattice topology and contains small voids, indicating its potential utility in material sciences and molecular engineering (Al-Fayaad et al., 2020).

properties

IUPAC Name

4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O5S/c1-14(2)15(3,4)23-16(22-14)12-9-13(11-17-10-12)24(19,20)18-5-7-21-8-6-18/h9-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZHQGHRODEJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-3-YLSULFONYL)MORPHOLINE

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-3-YLSULFONYL)MORPHOLINE
Reactant of Route 2
Reactant of Route 2
4-(5-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-3-YLSULFONYL)MORPHOLINE
Reactant of Route 3
Reactant of Route 3
4-(5-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-3-YLSULFONYL)MORPHOLINE
Reactant of Route 4
Reactant of Route 4
4-(5-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-3-YLSULFONYL)MORPHOLINE
Reactant of Route 5
Reactant of Route 5
4-(5-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-3-YLSULFONYL)MORPHOLINE
Reactant of Route 6
Reactant of Route 6
4-(5-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-3-YLSULFONYL)MORPHOLINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.